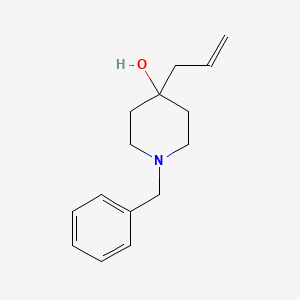
1-Benzyl-4-(prop-2-en-1-yl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-(prop-2-en-1-yl)piperidin-4-ol is a chemical compound that belongs to the class of piperidinols These compounds are characterized by a piperidine ring, which is a six-membered ring containing five carbon atoms and one nitrogen atom, with a hydroxyl group (-OH) attached to one of the carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-(prop-2-en-1-yl)piperidin-4-ol typically involves multi-step organic reactions. One common approach might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, such as a ketone or aldehyde, the piperidine ring can be formed through a cyclization reaction.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through a reduction reaction, using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Addition of the Phenylmethyl Group: This can be achieved through a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.
Addition of the Propenyl Group: The propenyl group can be introduced through an alkylation reaction, using reagents like allyl bromide.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-(prop-2-en-1-yl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the propenyl group using reagents like hydrogen gas (H2) with a palladium catalyst.
Substitution: The phenylmethyl and propenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Benzyl halides, allyl bromide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the propenyl group could yield a saturated alkyl group.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, such as acting as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(prop-2-en-1-yl)piperidin-4-ol would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-Piperidinol,1-(phenylmethyl)-4-(2-propyl)-: Similar structure but with a propyl group instead of a propenyl group.
4-Piperidinol,1-(phenylmethyl)-4-(2-butyl)-: Similar structure but with a butyl group instead of a propenyl group.
Uniqueness
The presence of the propenyl group in 1-Benzyl-4-(prop-2-en-1-yl)piperidin-4-ol may confer unique chemical properties, such as increased reactivity in certain types of reactions, compared to its analogs with different alkyl groups.
Properties
IUPAC Name |
1-benzyl-4-prop-2-enylpiperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-2-8-15(17)9-11-16(12-10-15)13-14-6-4-3-5-7-14/h2-7,17H,1,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIPQPVJILJLDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCN(CC1)CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
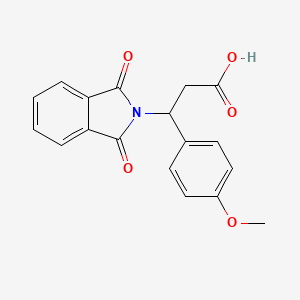
![Ethyl 5-[(2-bromobenzoyl)amino]-1-phenylpyrazole-4-carboxylate](/img/structure/B7784490.png)
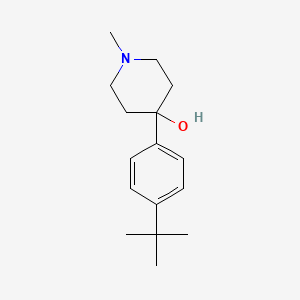
![4-(Methoxymethyl)-6-methylthieno[2,3-b]pyridine-2,3-diamine](/img/structure/B7784500.png)

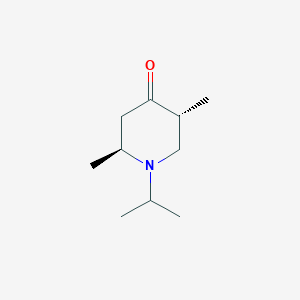
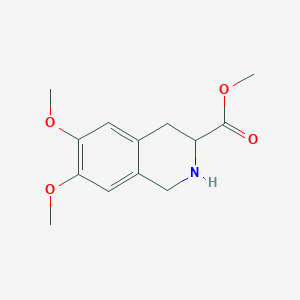
![1-(Cyclopent-1-en-1-yl)-3-[(2-methylbut-3-yn-2-yl)amino]propan-1-one](/img/structure/B7784533.png)
![5-(Tert-butyl)-6a-hydroxy-3a-methylhexahydro-4H-furo[2,3-c]pyrrol-4-one](/img/structure/B7784534.png)
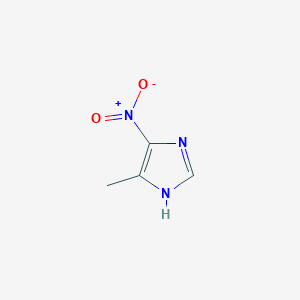
![{[2-Chloro-4-(trifluoromethyl)phenyl]sulfanyl}acetic acid](/img/structure/B7784543.png)

![Ethyl 2-oxo-1,1',2,2',5',6',7',7a'-octahydrospiro[indole-3,3'-pyrrolizine]-1'-carboxylate](/img/structure/B7784561.png)

